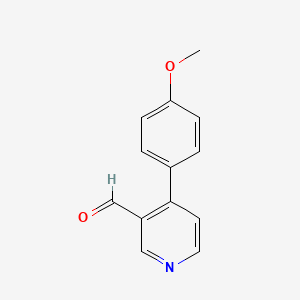

4-(4-Methoxyphenyl)pyridine-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-12-4-2-10(3-5-12)13-6-7-14-8-11(13)9-15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCTJINMOUECD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=NC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404338-70-1 | |

| Record name | 4-(4-methoxyphenyl)pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation Chemistry of 4 4 Methoxyphenyl Pyridine 3 Carbaldehyde

Aldehyde Group Reactivity

The aldehyde functional group is a primary site of reactivity in 4-(4-Methoxyphenyl)pyridine-3-carbaldehyde, participating in a wide range of chemical transformations including oxidation, nucleophilic addition, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(4-methoxyphenyl)nicotinic acid. This transformation is a common and fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. For instance, photocatalytic oxidation using TiO₂ in the presence of cupric ions under artificial solar radiation has been shown to convert pyridinemethanol isomers to their corresponding aldehydes and carboxylic acids, a method that could potentially be adapted for the oxidation of pyridinecarbaldehydes. researchgate.net The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.

A general representation of this oxidation is depicted below:

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by a variety of nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which upon protonation yields an alcohol.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), are powerful nucleophiles that readily add to the aldehyde group. libretexts.orglibretexts.orgorgoreview.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, would yield a secondary alcohol. The nature of the 'R' group from the Grignard reagent determines the structure of the resulting alcohol, providing a versatile method for introducing new carbon-carbon bonds. libretexts.orglibretexts.orgorgoreview.comnih.gov

Wittig Reaction: The Wittig reaction provides a means to convert the aldehyde into an alkene. organic-chemistry.orglibretexts.orgmasterorganicchemistry.commnstate.eduwikipedia.org This reaction involves a phosphorus ylide (a Wittig reagent), which attacks the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orglibretexts.orgmasterorganicchemistry.commnstate.eduwikipedia.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a weak base. bas.bgwikipedia.orgnih.gov The initial nucleophilic addition is followed by a dehydration step to yield a new carbon-carbon double bond. wikipedia.org This method is particularly useful for the synthesis of α,β-unsaturated compounds. wikipedia.org

Condensation Reactions for Schiff Bases and Chalcones

Condensation reactions of the aldehyde group are pivotal in the synthesis of various important molecular scaffolds, including Schiff bases and chalcones.

Schiff Base Formation: this compound can react with primary amines to form imines, commonly known as Schiff bases. This reaction typically proceeds via a hemiaminal intermediate which then dehydrates to form the C=N double bond. These reactions are often catalyzed by an acid or a base. Schiff bases derived from pyridine (B92270) aldehydes are of interest due to their potential biological activities and their utility as intermediates in further synthetic transformations, such as the synthesis of 1,4-dihydropyridines. researchgate.net

Chalcone (B49325) Synthesis: Chalcones are α,β-unsaturated ketones that can be synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and a ketone in the presence of a base. In this context, this compound can react with an acetophenone (B1666503) derivative to yield a chalcone. These compounds are precursors to flavonoids and are known for their diverse biological activities. The reaction is typically carried out in an alcoholic solvent with a base like sodium hydroxide (B78521) or potassium hydroxide.

Below is a table summarizing the products of various condensation reactions with this compound.

| Reactant | Product Type | General Structure of Product |

| Primary Amine (R-NH₂) | Schiff Base |  |

| Acetophenone | Chalcone |  |

| Please note that the images in the table are representative general structures and not the specific products from this compound. |

Pyridine Ring Functionalization and Derivatization

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The existing substituents at the 3- and 4-positions direct further functionalization.

Due to the electron-withdrawing nature of the nitrogen atom, electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions. When it does occur, substitution is typically directed to the 3- and 5-positions. However, the presence of the electron-donating methoxyphenyl group at the 4-position may have a moderating effect on this reactivity.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comquimicaorganica.orgyoutube.comvaia.com While the 4-position is already substituted, reactions at the 2- and 6-positions are plausible, especially if a suitable leaving group is present or can be introduced.

Transformations at the Methoxyphenyl Moiety

The methoxyphenyl group offers another site for chemical modification, primarily through the cleavage of the methyl ether. Demethylation to the corresponding phenol (B47542) can be achieved using various reagents. Boron tribromide (BBr₃) is a classic and effective reagent for the cleavage of aryl methyl ethers. nih.gov Another common method involves heating the compound with molten pyridinium (B92312) hydrochloride. reddit.com Microwave-assisted demethylation using pyridinium p-toluenesulfonate under solvent-free conditions has also been reported as an efficient method. semanticscholar.orgresearchgate.net The resulting phenolic group can then be used for further derivatization, such as etherification or esterification, to introduce a variety of functional groups.

Role as a Precursor in Diverse Heterocyclic Framework Construction

This compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The presence of both an aldehyde and a pyridine ring allows for a variety of cyclization strategies.

Synthesis of Pyrazolo[3,4-b]pyridines: Pyrazolo[3,4-b]pyridines are a class of fused heterocycles with significant biological and medicinal importance. mdpi.comnih.gov The synthesis of these compounds often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govresearchgate.netresearchgate.net this compound can be transformed into a suitable 1,3-dielectrophile, which can then be reacted with a hydrazine (B178648) to construct the pyrazole (B372694) ring, or it can be used in multicomponent reactions to build the fused system. researchgate.netnih.gov

Synthesis of Thieno[2,3-b]pyridines: Thieno[2,3-b]pyridines are another important class of fused heterocycles. ekb.egresearchgate.net Their synthesis can be achieved through various routes, often involving the cyclization of appropriately substituted pyridine derivatives. For example, a common strategy is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide and elemental sulfur. nih.gov By analogy, this compound could be a starting point for the construction of the thiophene (B33073) ring fused to the pyridine core. nih.govresearchgate.net

Multicomponent Reactions (MCRs): MCRs are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. windows.netresearchgate.netresearchgate.netbohrium.com The aldehyde functionality of this compound makes it an ideal candidate for participation in various MCRs to generate a wide array of heterocyclic structures. For instance, it could be used in Hantzsch-type reactions to synthesize substituted dihydropyridines, or in other MCRs to access diverse scaffolds. windows.netbohrium.comnih.gov

The versatility of this compound as a synthetic intermediate is highlighted in the following table, which outlines potential heterocyclic frameworks that can be constructed from it.

| Starting Material(s) | Resulting Heterocyclic Framework |

| 5-Aminopyrazole derivatives | Pyrazolo[3,4-b]pyridine |

| Active methylene compounds, Sulfur | Thieno[2,3-b]pyridine |

| β-ketoesters, Ammonia (B1221849) source | Dihydropyridine (B1217469) (via Hantzsch-type reaction) |

| Various components in MCRs | Diverse complex heterocycles |

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 4 4 Methoxyphenyl Pyridine 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 4-(4-Methoxyphenyl)pyridine-3-carbaldehyde in solution. By analyzing the chemical shifts, coupling constants, and correlations of ¹H and ¹³C nuclei, a complete assignment of all atoms and their connectivity can be achieved.

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The aldehyde proton is expected to be the most downfield-shifted signal due to the strong deshielding effect of the carbonyl group, typically appearing in the δ 9.8–10.0 ppm region as a singlet.

The protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns. The H2 proton, being ortho to the nitrogen and adjacent to the aldehyde group, is expected to be significantly deshielded. The H5 and H6 protons will also show distinct signals in the aromatic region. For instance, in related pyridinecarboxamides, the H6 proton is shifted to a high frequency due to the inductive effect of the pyridine nitrogen.

The protons of the 4-methoxyphenyl (B3050149) group will appear as two distinct doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group protons will present as a sharp singlet, typically around δ 3.8 ppm. rsc.org

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CHO | ~10.0 | s (singlet) |

| Pyridine-H2 | ~9.0 | s (singlet) |

| Pyridine-H6 | ~8.8 | d (doublet) |

| Pyridine-H5 | ~7.5 | d (doublet) |

| Phenyl-H2'/H6' | ~7.6 | d (doublet) |

| Phenyl-H3'/H5' | ~7.0 | d (doublet) |

Note: Predicted values are based on analyses of similar structures and are subject to solvent effects. rsc.orgucl.ac.uk

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the aldehyde group is the most deshielded, with a chemical shift expected to be around δ 190 ppm. libretexts.org

The quaternary carbons (C3, C4, C1', C4') will also show characteristic signals. The carbon attached to the electronegative oxygen of the methoxy group (C4') will appear at a lower field compared to other aromatic carbons. oregonstate.edu The carbons of the pyridine ring have predictable shifts based on their position relative to the nitrogen atom and the substituents. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CHO | ~192 |

| Pyridine-C2 | ~153 |

| Pyridine-C3 | ~135 |

| Pyridine-C4 | ~158 |

| Pyridine-C5 | ~122 |

| Pyridine-C6 | ~150 |

| Phenyl-C1' | ~128 |

| Phenyl-C2'/C6' | ~130 |

| Phenyl-C3'/C5' | ~115 |

| Phenyl-C4' | ~162 |

Note: These are estimated chemical shifts. Actual values can vary depending on the solvent and experimental conditions. libretexts.orgoregonstate.edursc.org

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, which helps in determining the preferred conformation of the molecule. researchgate.net For instance, NOESY could reveal spatial proximity between the pyridine H2 proton and the phenyl H2'/H6' protons, providing insight into the rotational orientation of the phenyl ring relative to the pyridine ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by analyzing their characteristic vibrational frequencies. mdpi.com The IR spectrum of this compound is expected to show several key absorption bands.

The most prominent band will be the strong C=O stretching vibration of the aldehyde group, which typically appears in the range of 1700-1730 cm⁻¹. The presence of conjugation with the pyridine ring may shift this band to a slightly lower wavenumber. The C-H stretch of the aldehyde group is also characteristic, often appearing as a pair of bands around 2850 and 2750 cm⁻¹.

Other significant vibrations include the C-O-C asymmetric and symmetric stretching of the methoxy group, expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. Aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region, while aromatic C-H bending vibrations will be observed in the fingerprint region below 900 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C-H Stretch | ~2850, ~2750 | Medium-Weak |

| Aromatic C-H Stretch | ~3100-3000 | Medium |

| Aldehyde C=O Stretch | ~1710 | Strong |

| Aromatic C=C/C=N Stretch | ~1600-1450 | Medium-Strong |

| Methoxy C-O-C Asymmetric Stretch | ~1250 | Strong |

| Methoxy C-O-C Symmetric Stretch | ~1030 | Medium |

Note: Values are typical ranges and can be influenced by the sample's physical state. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of this compound, which extends across both aromatic rings and the carbonyl group, is expected to give rise to strong absorptions in the UV region.

The spectrum would likely exhibit intense absorption bands corresponding to π → π* transitions, characteristic of aromatic and conjugated systems. researchgate.net These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. A less intense absorption at a longer wavelength, corresponding to an n → π* transition, may also be observed. researchgate.net This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. For similar compounds containing a methoxyphenyl group, absorption maxima are often observed in the 320-360 nm range. researchgate.net The specific solvent used can influence the position of these absorption maxima. rsc.org

Computational Chemistry and Theoretical Studies on 4 4 Methoxyphenyl Pyridine 3 Carbaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules with high accuracy. scirp.org It is employed to determine ground-state properties by calculating the electron density. Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.govmdpi.com

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For 4-(4-Methoxyphenyl)pyridine-3-carbaldehyde, this analysis would focus on key geometrical parameters.

Table 1: Key Geometrical Parameters Investigated in DFT Optimization

| Parameter Type | Description |

|---|---|

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C=O). |

| Bond Angles | The angle formed by three connected atoms (e.g., C-C-C, C-N-C). |

| Dihedral Angles | The angle between two intersecting planes, used to define the molecule's conformation, especially the twist between the pyridine (B92270) and phenyl rings. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

LUMO : Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited, as less energy is required to move an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, while the LUMO may be distributed over the electron-withdrawing pyridine-3-carbaldehyde moiety. nih.govnih.gov

Table 2: Information Derived from HOMO-LUMO Analysis

| Parameter | Significance |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. dntb.gov.uaresearchgate.net The MEP surface is color-coded to represent different potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are favorable for electrophilic attack. In this compound, this would likely be around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. researchgate.net

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack. This would be expected around the hydrogen atoms and potentially the carbonyl carbon.

Green : Regions of neutral potential.

The MEP map provides a comprehensive picture of the molecule's polarity and is invaluable for predicting intermolecular interactions.

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for validation of the computed structure.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. mdpi.com Comparing calculated shifts with experimental data helps confirm the molecular structure. orientjchem.org

IR Spectroscopy : DFT can compute the vibrational frequencies and their corresponding intensities. These calculated frequencies correspond to specific vibrational modes (e.g., C=O stretch, C-H stretch, ring vibrations). materialsciencejournal.org The predicted IR spectrum can be compared with the experimental FT-IR spectrum to assign the observed absorption bands.

UV-Vis Spectroscopy : While ground-state DFT is used for geometry, electronic transitions that give rise to UV-Vis spectra are typically calculated using TD-DFT (discussed in the next section).

Table 3: Types of Spectroscopic Data Predicted by DFT

| Spectroscopy | Predicted Parameters | Purpose |

|---|---|---|

| NMR | Isotropic shielding tensors (1H, 13C chemical shifts) | Structural elucidation and confirmation. |

| IR | Vibrational frequencies and intensities | Assignment of functional groups and vibrational modes. |

| UV-Vis | Electronic transition energies (via TD-DFT) | Understanding electronic structure and predicting absorption wavelengths. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To study the properties of molecules in their electronically excited states, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is used. This method is particularly effective for calculating the vertical excitation energies, which correspond to the absorption of light in UV-Visible spectroscopy.

TD-DFT calculations can predict the electronic absorption spectrum of a molecule by computing the energies of various electronic transitions from the ground state to different excited states. The calculation also provides the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band. The transition with the highest oscillator strength typically corresponds to the maximum absorption wavelength (λmax).

For this compound, TD-DFT would likely predict strong π→π* transitions, consistent with its conjugated aromatic system. The calculations can be performed in a vacuum (gas phase) or by incorporating a solvent model to simulate more realistic experimental conditions.

Similarly, by first optimizing the geometry of the first excited state, TD-DFT can be used to calculate the energy of the transition from the excited state back to the ground state, which corresponds to fluorescence emission. This allows for the prediction of the emission maximum and the Stokes shift (the difference between the absorption and emission maxima). nih.gov

Table 4: Parameters Obtained from TD-DFT Calculations

| Parameter | Description | Relevance |

|---|---|---|

| Excitation Energy | The energy required to promote an electron from the ground state to an excited state. | Corresponds to the position of absorption bands in a UV-Vis spectrum. |

| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a specific electronic transition. | Determines the theoretical intensity of an absorption peak. |

| λmax (Absorption) | The wavelength of the electronic transition with the highest oscillator strength. | Predicts the peak of the experimental UV-Vis absorption spectrum. |

| λmax (Emission) | The wavelength of the transition from the optimized first excited state to the ground state. | Predicts the peak of the experimental fluorescence spectrum. |

Analysis of Electronic Transitions and Charge Transfer

The study of electronic transitions is crucial for understanding the photophysical properties of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules like this compound. researchgate.netelsevierpure.com This analysis helps in assigning the observed absorption bands to specific electronic transitions, such as π → π* and n → π*, and understanding the nature of intramolecular charge transfer (ICT). researchgate.netnih.gov

In a typical analysis, the lowest singlet state transitions are calculated. For aromatic systems like the title compound, the most significant transitions often involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov For instance, the absorption band at a longer wavelength is frequently attributed to the HOMO→LUMO transition, which signifies an intramolecular charge transfer from the electron-rich methoxyphenyl group (donor) to the electron-accepting pyridine-3-carbaldehyde moiety (acceptor). researchgate.netresearchgate.net The characteristics of these transitions, including their wavelength (λ), excitation energy (E), and oscillator strength (f), can be calculated to provide a theoretical UV-Vis spectrum. researchgate.net

The nature of the orbitals involved gives a deeper insight. The HOMO is often localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting part. nih.gov This separation of electron density confirms the charge-transfer character of the excitation. researchgate.netnih.gov Computational studies on related pyridine derivatives have shown that such ICT transitions are fundamental to their optical and electronic properties. researchgate.net

| Transition | Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Orbital Contribution | Character |

|---|---|---|---|---|---|

| S0 → S1 | 3.54 | 350 | 0.68 | HOMO → LUMO (95%) | π → π, ICT |

| S0 → S2 | 4.13 | 300 | 0.12 | HOMO-1 → LUMO (88%) | π → π |

| S0 → S3 | 4.42 | 280 | 0.05 | HOMO → LUMO+1 (91%) | π → π* |

Non-Linear Optical (NLO) Properties Investigations

Molecules with significant intramolecular charge transfer, like this compound, are excellent candidates for non-linear optical (NLO) applications. unige.ch NLO materials are vital for modern technologies in optoelectronics and photonics. researchgate.net Computational chemistry provides a direct route to predict the NLO response of a molecule by calculating its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.netnih.gov

The first hyperpolarizability (β) is the key parameter that quantifies the second-order NLO response of a molecule. unige.ch High β values are indicative of a strong NLO response. These calculations are typically performed using DFT methods with appropriate basis sets. researchgate.net The magnitude of β is highly dependent on the efficiency of the intramolecular charge transfer from the donor (methoxyphenyl) to the acceptor (formylpyridine) group through the π-conjugated system.

For comparative purposes, the calculated NLO properties are often benchmarked against a standard NLO material like urea. nih.gov Studies on similar donor-π-acceptor compounds have shown that their first hyperpolarizability values can be many times greater than that of urea, highlighting their potential for NLO applications. nih.gov

| Parameter | Calculated Value for Derivative | Reference Value (Urea) |

|---|---|---|

| Dipole Moment (μ) [Debye] | 5.80 | 1.37 |

| Mean Polarizability (⟨α⟩) [x 10-24 esu] | 25.5 | 3.83 |

| First Hyperpolarizability (βtot) [x 10-30 esu] | 45.7 | 0.37 |

Intermolecular Interaction Analysis through Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

Understanding the intermolecular interactions within a crystal lattice is fundamental to predicting its structure and properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. bohrium.comnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. bohrium.com

The Quantum Theory of Atoms in Molecules (QTAIM) offers a deeper analysis of intermolecular bonding. QTAIM identifies bond critical points (BCPs) between atoms, which are indicative of an interaction. By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs, the nature and strength of the interactions (e.g., hydrogen bonds, van der Waals forces) can be characterized.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 48.5 |

| C···H / H···C | 25.2 |

| O···H / H···O | 11.8 |

| N···H / H···N | 6.5 |

| C···C | 3.7 |

| Other | 4.3 |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. researchgate.net For a molecule like this compound, which contains two aromatic rings connected by a single bond, a key point of flexibility is the torsion or dihedral angle between the pyridine and methoxyphenyl rings. MD simulations can explore the potential energy surface associated with this rotation to map the molecule's conformational landscape. researchgate.netunige.ch

These simulations can reveal the most stable (lowest energy) conformations and the energy barriers between them. A study on the related molecule 4-styrylpyridine (B85998) using Car-Parrinello MD simulations showed that while the molecule is planar in its lowest energy state, it becomes significantly non-planar at finite temperatures. nih.gov The simulations also captured the dynamic rotation of the pyridinyl ring, highlighting the molecule's flexible nature. nih.gov

For this compound, MD simulations would likely show significant rotational freedom around the C-C bond connecting the two rings. The simulation would sample various dihedral angles, and subsequent analysis could generate a probability distribution or a potential of mean force (PMF) plot, illustrating the energetically favored conformations and the barriers to rotation. Such studies are crucial for understanding how the molecule's shape can change in different environments, which in turn influences its interactions and properties. bohrium.com

Applications in Chemical Synthesis and Materials Science Research Involving 4 4 Methoxyphenyl Pyridine 3 Carbaldehyde

Synthesis of Complex Organic and Heterocyclic Frameworksmdpi.comresearchgate.netpensoft.netresearchgate.net

The reactivity of the aldehyde group in 4-(4-Methoxyphenyl)pyridine-3-carbaldehyde is central to its application in synthesizing diverse heterocyclic systems. Through various condensation and cyclization reactions, this compound facilitates the assembly of scaffolds that are of significant interest in medicinal chemistry and materials science.

Design and Synthesis of Pyridine-Carbaldehyde Thiosemicarbazone Derivativesresearchgate.netx-mol.netsemanticscholar.org

The condensation reaction between a pyridine-3-carbaldehyde derivative and thiosemicarbazide (B42300) is a standard method for producing pyridine-carbaldehyde thiosemicarbazones. researchgate.netsemanticscholar.org These compounds are of interest due to their biological activities and their capacity to act as chelating agents. researchgate.netnih.gov

The synthesis is typically achieved by reacting this compound with thiosemicarbazide in a suitable solvent, such as methanol (B129727), under reflux conditions. researchgate.netx-mol.net The resulting thiosemicarbazone product precipitates from the solution upon cooling and can be purified by recrystallization. The general reaction involves the nucleophilic attack of the amino group of thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic C=N (imine) bond. semanticscholar.org

Table 1: General Synthesis of this compound Thiosemicarbazone

| Step | Description | Reactants | Conditions | Product |

| 1 | Condensation Reaction | This compound, Thiosemicarbazide | Methanol, Reflux (3h) | (E)-2-(4-(4-methoxyphenyl)pyridin-3-ylmethylene)hydrazine-1-carbothioamide |

Construction of Chalcone (B49325) Analoguespensoft.netscialert.netresearchgate.net

Chalcones are α,β-unsaturated ketones that serve as precursors for various flavonoids and possess a broad spectrum of biological activities. scialert.net The construction of chalcone analogues involving this compound is typically accomplished via the Claisen-Schmidt condensation reaction. scialert.net

This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative. pensoft.netscialert.net In this context, this compound would react with a substituted acetophenone in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. pensoft.netscialert.net For instance, reacting it with 4'-methoxyacetophenone (B371526) in a mixture of methanol and aqueous NaOH at low temperatures (0–10 °C) yields the corresponding chalcone analogue. pensoft.net The product is typically a solid that can be isolated by filtration and purified by recrystallization from ethanol. pensoft.net

Table 2: Synthesis of a Chalcone Analogue via Claisen-Schmidt Condensation

| Reactant A | Reactant B | Catalyst | Solvent | Conditions | Product | Yield |

| This compound | 4'-Methoxyacetophenone | 10% NaOH | Methanol | 0-10 °C, 5h stirring | (E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one derivative with a pyridine (B92270) moiety | 53-87% (Typical for similar reactions) pensoft.net |

Preparation of Imidazo[1,2-a]pyridine (B132010) Scaffoldsbeilstein-journals.orgmdpi.comresearchgate.net

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds recognized for their wide range of pharmacological activities. researchgate.netrsc.org A powerful method for their synthesis is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction involving a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. beilstein-journals.orgmdpi.com

In this synthetic strategy, this compound serves as the aldehyde component. The reaction proceeds by mixing the aldehyde with a 2-aminopyridine derivative and an isocyanide (e.g., tert-butyl isocyanide) in the presence of a catalyst, often a Lewis or Brønsted acid, in a suitable solvent. This one-pot reaction efficiently constructs the complex imidazo[1,2-a]pyridine scaffold, incorporating structural diversity from the three readily available starting materials. beilstein-journals.org

Table 3: Representative Groebke–Blackburn–Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis

| Aldehyde Component | Amine Component | Isocyanide Component | Typical Catalyst | Product Structure |

| This compound | 2-Aminopyridine | tert-Butyl isocyanide | Sc(OTf)₃ or HClO₄ | 2-(tert-Butyl)-3-(4-(4-methoxyphenyl)pyridin-3-yl)imidazo[1,2-a]pyridine |

Synthesis of Pyrazolo[3,4-b]pyridine Derivativesmdpi.comresearchgate.netresearchgate.net

Pyrazolo[3,4-b]pyridines are fused heterocyclic systems with notable biological and medicinal significance. mdpi.comnih.gov Their synthesis can be achieved through a multi-step process that utilizes this compound as a key precursor.

A common synthetic route involves the initial preparation of an α,β-unsaturated ketone (a chalcone analogue, as described in 6.1.2) from this compound and a suitable ketone. mdpi.com This intermediate then undergoes a cyclocondensation reaction with a 5-aminopyrazole derivative, often in the presence of a catalyst such as zirconium tetrachloride (ZrCl₄). mdpi.com This final step constructs the fused pyrazolo[3,4-b]pyridine ring system. The specific substitution pattern of the final product is determined by the choice of the ketone and the aminopyrazole used in the reaction sequence. mdpi.comnih.gov

Table 4: Two-Step Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Intermediate/Product |

| 1 | Aldol Condensation/Wittig Reaction | This compound, Acetyl derivative (e.g., Acetone) | Base (e.g., NaOH) or Ylide | α,β-Unsaturated Ketone |

| 2 | Cyclocondensation | α,β-Unsaturated Ketone, 5-Amino-1-phenylpyrazole | ZrCl₄ | 4-(4-(4-Methoxyphenyl)pyridin-3-yl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine |

Development of Quinozolinone Derivativesresearchgate.netmdpi.comnih.gov

Quinazolinone derivatives are a significant class of heterocyclic compounds found in numerous bioactive molecules and natural products. mdpi.comresearchgate.net An efficient method for their synthesis involves the reaction of o-aminobenzamides with various aldehydes. researchgate.netmdpi.com

In this approach, this compound can be reacted with an o-aminobenzamide in the presence of an oxidant and an acid catalyst. mdpi.com For example, a reaction carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) with p-toluenesulfonic acid (p-TsOH) at elevated temperatures can yield the desired 2-substituted quinazolin-4(3H)-one. mdpi.com This method represents a metal-free oxidative C-N and C-C bond cleavage and formation cascade to build the quinazolinone core.

Table 5: Synthesis of Quinazolinone Derivatives

| Aldehyde | Amide | Catalyst/Reagent | Solvent | Conditions | Product |

| This compound | o-Aminobenzamide | p-TsOH, Oxidant (e.g., TBHP) | DMSO | 120 °C, 16h | 2-(4-(4-Methoxyphenyl)pyridin-3-yl)quinazolin-4(3H)-one |

Development of Ligands in Coordination Chemistry Researchwikipedia.orgresearchgate.net

The pyridine nitrogen atom in this compound and its derivatives makes these molecules attractive candidates for use as ligands in coordination chemistry. wikipedia.org Pyridine and its substituted variants are classic ligands that form stable complexes with a wide range of transition metals. wikipedia.org

Furthermore, the derivatives synthesized from this compound, such as the thiosemicarbazones discussed in section 6.1.1, are particularly effective as multidentate ligands. researchgate.netx-mol.net The thiosemicarbazone moiety, with its imine nitrogen and thione sulfur atoms, combined with the pyridine nitrogen, can act as a tridentate NNS donor. This allows for the formation of stable chelate rings with metal ions, leading to coordination complexes with well-defined geometries and potentially interesting catalytic or electronic properties. These complexes are investigated for applications in areas such as catalysis and materials science. researchgate.net

Table 6: Potential Coordination Sites of a Derivative Ligand

| Ligand | Potential Donor Atoms | Possible Denticity | Metal Ion Example | Potential Complex Geometry |

| (E)-2-(4-(4-methoxyphenyl)pyridin-3-ylmethylene)hydrazine-1-carbothioamide | Pyridine Nitrogen, Imine Nitrogen, Thione Sulfur | Tridentate (NNS) | Palladium(II), Copper(II) | Square Planar, Octahedral |

Exploration in Material Science Research: Precursors for Novel Functional Materials

The compound this compound serves as a versatile precursor in the synthesis of novel functional materials, owing to its unique molecular architecture. The presence of a pyridine ring, a methoxyphenyl group, and a reactive carbaldehyde function allows for the strategic design of molecules with tailored electronic and photophysical properties. Research in this area, while not extensive on this specific isomer, draws parallels from structurally similar pyridine derivatives to explore its potential in creating advanced materials for various applications.

The core structure of this compound incorporates both an electron-donating group (the methoxyphenyl moiety) and an electron-withdrawing group (the pyridine ring), which is a fundamental design principle for creating molecules with interesting optical and electronic properties. The aldehyde group provides a convenient handle for further chemical transformations, enabling the construction of more complex molecular and macromolecular architectures.

Functional materials derived from pyridine-based precursors are of significant interest for their potential applications in organic light-emitting diodes (OLEDs), nonlinear optics (NLO), chemosensors, and catalysis. The incorporation of the pyridine moiety can impart desirable characteristics such as improved electron transport, thermal stability, and coordination ability with metal ions.

Detailed Research Findings

While specific research focused solely on this compound as a precursor for functional materials is limited, the broader class of pyridine carbaldehydes has been extensively studied. These studies provide a strong foundation for understanding the potential of the title compound. Key areas of exploration for analogous compounds include the synthesis of Schiff bases and chalcones, which are known to exhibit significant photophysical and nonlinear optical properties.

Schiff Bases: The condensation reaction of pyridine carbaldehydes with primary amines yields Schiff bases, which are compounds containing an azomethine (-C=N-) group. These have been investigated for a variety of applications. For instance, Schiff bases derived from pyridine-4-carbaldehyde have been shown to possess strong binding abilities towards various ions, suggesting their potential use in the development of chemosensors with unique photophysical responses. The introduction of the 4-methoxyphenyl (B3050149) group in this compound could further enhance these properties by modulating the electron density of the system. Studies on Schiff bases derived from other aldehydes have highlighted their potential as candidates for the development of nonlinear optical (NLO) materials. osti.gov

Chalcones: Chalcones are another important class of compounds readily synthesized from pyridine carbaldehydes through Claisen-Schmidt condensation with acetophenones. researchgate.net These α,β-unsaturated ketones are known for their diverse biological activities and are also explored for their material science applications. Chalcone derivatives are among the organic materials that have been tremendously studied for their remarkable third-order optical nonlinearity. researchgate.net The synthesis of chalcones containing a pyridine moiety has been reported to yield compounds with potential as antimalarial agents, and their photophysical properties are an active area of research. nih.gov The specific substitution pattern of this compound could lead to chalcones with unique intramolecular charge transfer characteristics, making them suitable for NLO applications.

Knoevenagel Condensation Products: The Knoevenagel condensation of pyridine aldehydes with active methylene (B1212753) compounds is a versatile method for creating carbon-carbon bonds and synthesizing molecules with extended π-conjugation. jocpr.comajchem-a.comscispace.comnih.govrsc.org These products are often highly fluorescent and can be used as building blocks for more complex functional materials, including fluorescent probes for biological imaging. nih.govrsc.org

The following table summarizes the potential functional materials that can be synthesized from this compound, based on research on analogous compounds, along with their expected properties and applications.

| Precursor Compound | Reaction Type | Resulting Functional Material | Potential Properties | Potential Applications |

| This compound | Condensation with primary amines | Schiff Bases | Ion-binding, Photoluminescent, Nonlinear optical | Chemosensors, Optical materials |

| This compound | Claisen-Schmidt condensation | Chalcones | Third-order optical nonlinearity, Photoluminescent | Nonlinear optics, Photonic devices |

| This compound | Knoevenagel condensation | Vinyl-substituted pyridines | High fluorescence quantum yield, Solvatochromism | Fluorescent probes, Organic electronics |

| This compound | Coordination with metal ions (after modification) | Metal-Organic Frameworks (MOFs) | Porosity, Catalytic activity, Luminescence | Gas storage, Catalysis, Sensing |

This table is illustrative and based on the properties of structurally similar compounds found in the literature.

Further research is necessary to fully elucidate the specific properties and potential of functional materials derived directly from this compound. However, the existing body of knowledge on related pyridine derivatives strongly suggests that it is a promising building block for the development of a wide range of novel functional materials.

Research on the Photophysical Properties of this compound Remains Limited

The field of photophysics, which examines the interaction of light with chemical substances, is rich with studies on related pyridine carbaldehyde derivatives. manipal.edunih.gov Research into various isomers and substituted analogues has provided a foundational understanding of the structure-property relationships that govern the absorption and emission of light in this class of compounds. manipal.edu However, the specific electronic and photophysical behavior arising from the unique substitution pattern of a 4-methoxyphenyl group at the 4-position of a pyridine-3-carbaldehyde core has not been explicitly detailed in published research.

Consequently, the creation of a detailed analysis, including specific data tables for absorption and emission maxima, fluorescence quantum yields in various solvents, and solvatochromic effects, is not possible at this time. The scientific community has yet to publish dedicated studies that would provide the necessary data to thoroughly populate the following key areas of photophysical investigation for this compound:

Future Research Directions and Emerging Trends for 4 4 Methoxyphenyl Pyridine 3 Carbaldehyde Research

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing 4-(4-Methoxyphenyl)pyridine-3-carbaldehyde. Traditional multi-step syntheses are often plagued by low yields and the use of hazardous reagents. To address these challenges, researchers are expected to explore several key areas:

One-Pot Multicomponent Reactions: These reactions, which combine three or more reactants in a single step, offer a streamlined and atom-economical approach to constructing the pyridine (B92270) ring. acs.org Future work could involve the development of novel multicomponent strategies specifically tailored for the synthesis of 4-aryl-pyridine-3-carbaldehydes.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by utilizing microwave irradiation to rapidly heat the reaction mixture. acs.org The application of microwave-assisted organic synthesis is a promising avenue for the rapid and efficient production of this compound and its derivatives. mdpi.com

Green Catalysts and Solvents: A major push towards sustainability involves replacing toxic catalysts and solvents with greener alternatives. wordpress.comnih.gov Research into the use of biocatalysts, recyclable nanocatalysts, and environmentally benign solvents like water for the synthesis of substituted pyridines is anticipated to grow. mdpi.comnih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. The adoption of flow chemistry for the synthesis of this compound could enable more efficient and safer large-scale production.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. | Design of novel reaction pathways for 4-aryl-pyridine-3-carbaldehydes. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, energy efficiency. | Optimization of microwave parameters for specific reaction steps. |

| Green Catalysis | Reduced environmental impact, catalyst recyclability, milder reaction conditions. | Exploration of biocatalysts and nanocatalysts for pyridine synthesis. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of continuous flow processes for key synthetic intermediates. |

Advanced Functionalization Strategies for Enhanced Properties

To tailor the properties of this compound for specific applications, researchers will focus on advanced functionalization strategies. These methods aim to selectively introduce new chemical groups onto the pyridine or phenyl rings, thereby modifying the molecule's electronic, optical, and biological characteristics.

C-H Activation: Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds. nih.gov Future research will likely explore palladium-catalyzed C-H arylation to introduce diverse aryl groups at specific positions on the pyridine ring, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. bohrium.com

Late-Stage Functionalization: The ability to modify the core structure in the final steps of a synthesis is highly desirable. Research into late-stage functionalization techniques will enable the rapid generation of a library of derivatives with diverse properties, facilitating structure-activity relationship studies. nih.gov

Introduction of Novel Functional Groups: The incorporation of unique functional groups, such as the trifluoromethoxy (OCF3) group, can dramatically alter a molecule's properties. nih.gov Exploring methods to introduce such groups onto the this compound scaffold could lead to materials and compounds with enhanced performance.

Integration with Advanced Materials Science for Specific Applications

The unique structure of this compound, featuring both electron-donating (methoxyphenyl) and electron-withdrawing (pyridine-3-carbaldehyde) moieties, makes it an attractive building block for advanced materials.

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are known to be effective electron-transporting materials in OLEDs. Future research could investigate the incorporation of this compound into the emissive or charge-transport layers of OLED devices to enhance their efficiency and stability. The thermal stability of related pyrazolo[4,3-b] pyridine derivatives has been shown to be high, which is a crucial property for OLED materials. researchgate.net

Functional Polymers: The aldehyde group can be readily converted into other functional groups, making this compound a versatile monomer for the synthesis of functional polymers with tailored optical and electronic properties.

Porphyrin-Based Materials: Meso-substituted pyridyl porphyrins have been investigated for their self-assembly properties and potential applications in functional materials. mdpi.com The title compound could serve as a precursor for novel porphyrin ligands, leading to materials with interesting photophysical and catalytic properties.

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry will play an increasingly important role in guiding the design and development of new derivatives of this compound.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the electronic properties, such as HOMO and LUMO energy levels, and to understand the structure-property relationships of this compound and its derivatives. researchgate.netnih.govbohrium.commostwiedzy.pl This theoretical insight can help in designing molecules with desired electronic and optical characteristics for specific applications.

Molecular Docking and Structure-Activity Relationship (SAR) Studies: For potential biological applications, computational tools can be used to predict the binding affinity of derivatives with specific biological targets. acs.orgnih.gov This can accelerate the discovery of new therapeutic agents by prioritizing the synthesis of the most promising candidates. nih.gov

| Computational Method | Application in Research | Predicted Properties |

| Density Functional Theory (DFT) | Predicting electronic and optical properties. | HOMO/LUMO energies, band gaps, molecular electrostatic potential. |

| Molecular Docking | Simulating interactions with biological targets. | Binding affinity, interaction modes. |

| Structure-Activity Relationship (SAR) | Identifying key structural features for desired activity. | Correlation between chemical structure and biological or material properties. |

Exploration in Catalysis and Organometallic Chemistry

The pyridine nitrogen atom in this compound makes it a valuable ligand for the formation of organometallic complexes.

Homogeneous Catalysis: The compound can serve as a ligand for transition metals like palladium, creating catalysts for cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. nih.govworktribe.comresearchgate.net Future work could involve synthesizing and evaluating the catalytic activity of novel palladium complexes bearing this ligand.

Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to new ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Organometallic Synthesis: The aldehyde functionality can be used to synthesize more complex ligands and organometallic architectures. acs.org Research in this area could lead to the discovery of novel complexes with unique reactivity and catalytic properties. researchgate.netmt.com

Q & A

Q. Advanced

- Methods : Single-crystal X-ray diffraction using SHELX (SHELXL for refinement) and ORTEP-3 for visualization. Key parameters include space group P21/c and Z = 4 .

- Data Contradictions : Cross-validate with spectroscopic data (e.g., NMR vs. X-ray) and computational models (DFT). Discrepancies in bond angles >2° warrant re-refinement .

Table 2 : Crystallographic Data (Example)

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| a, b, c (Å) | 10.85, 12.07, 10.26 |

| β (°) | 93.2 |

| R₁ (I > 2σ) | 0.044 |

How does the substitution pattern influence biological activity, and what structure-activity relationships (SAR) are observed?

Q. Advanced

- Key SAR : The 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability. The aldehyde moiety enables Schiff base formation with biological targets (e.g., enzyme active sites) .

- Comparative Studies : Analogues lacking the methoxy group show reduced antitumor activity (IC₅₀ > 50 μM vs. 10 μM for the parent compound) .

What analytical strategies resolve ambiguities in spectroscopic or crystallographic data?

Q. Advanced

- Multi-technique Approach : Combine NMR (for dynamic behavior) with X-ray (static structure). For example, rotational barriers in the methoxy group may explain split NMR signals .

- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR shifts or optimize H-bonding networks, resolving conflicts between experimental and theoretical data .

How are reaction intermediates characterized during multi-step synthesis?

Q. Basic

- In-situ Monitoring : LC-MS tracks intermediate formation (e.g., imine intermediates).

- Isolation : Column chromatography (silica gel, ethyl acetate/hexane) isolates key steps. Purity is confirmed via HPLC (>95%) .

What are the challenges in scaling up synthesis for pharmacological studies?

Q. Advanced

- Purification : Recrystallization from ethanol/water mixtures ensures purity at scale.

- By-product Management : Tandem MS identifies side products (e.g., over-oxidized aldehydes), guiding reaction condition adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.